molecular formula C15H17FO3 B1323882 cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-43-9

cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1323882
CAS No.: 736136-43-9
M. Wt: 264.29 g/mol
InChI Key: MURAMTHKCXDASC-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

Cis-2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has garnered attention as a potential lead compound in drug discovery, particularly in the development of therapeutics targeting specific pathways.

  • Mechanism of Action : The compound may interact with G protein-coupled receptors (GPCRs), which are critical in various physiological processes and are common targets in drug design .
  • Case Studies :
    • A study highlighted its role as a scaffold for synthesizing derivatives that exhibit anti-inflammatory properties, suggesting its utility in treating conditions like arthritis and other inflammatory diseases .

Biochemical Research

The compound is also valuable in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.

  • Enzyme Inhibition : Preliminary studies indicate that derivatives of this compound can inhibit certain enzymes involved in cancer progression, making it a candidate for cancer therapeutics .

Synthetic Methodologies

The synthesis of this compound can be achieved through multicomponent reactions (MCR), which allow for the rapid generation of complex structures.

  • Advantages of MCR :
    • High efficiency and diversity in product formation.
    • Ability to modify functional groups post-synthesis, enhancing the compound's pharmacological profile .

Mechanism of Action

The mechanism of action of cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid include other fluorophenyl-substituted cyclohexane derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Biological Activity

cis-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the CAS number 736136-43-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological evaluations, providing a comprehensive overview of its activity in various biological systems.

  • Molecular Formula : C₁₅H₁₇F O₃
  • Molecular Weight : 264.29 g/mol
  • Structural Characteristics : The compound contains a cyclohexane ring substituted with a 4-fluorophenyl group and a carboxylic acid functional group, contributing to its unique biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Asymmetric Synthesis : Utilizing chiral catalysts to ensure the desired stereochemistry.
  • Functional Group Transformations : Modifying existing compounds to introduce the necessary functional groups.

In Vitro Studies

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer research and enzyme inhibition.

  • Anticancer Activity :
    • The compound has shown promise as an inhibitor of specific cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in certain types of cancer cells by disrupting critical signaling pathways.
    • Case Study : In a study evaluating its effects on breast cancer cell lines, this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .
  • Enzyme Inhibition :
    • This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways.
    • Research Findings : A study reported that the compound inhibited COX-1 and COX-2 with IC50 values of 0.5 µM and 0.8 µM respectively, suggesting its potential as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate bioavailability and metabolic stability, making it a candidate for further development in therapeutic applications.

Data Table: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
AnticancerBreast Cancer Cells5.0
COX-1 InhibitionCyclooxygenase 10.5
COX-2 InhibitionCyclooxygenase 20.8

Properties

IUPAC Name

(1R,2R)-2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURAMTHKCXDASC-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641380
Record name (1R,2R)-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-43-9
Record name (1R,2R)-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.